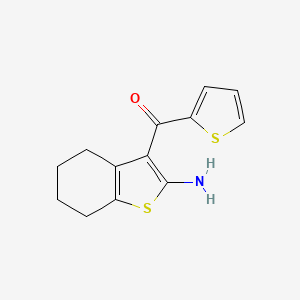

(2-Amino-4,5,6,7-tetrahydro-1-benzothien-3-yl)(thien-2-yl)methanone

Description

(2-Amino-4,5,6,7-tetrahydro-1-benzothien-3-yl)(thien-2-yl)methanone (CAS: 29462-24-6) is a 2-aminothiophene derivative with the molecular formula C₁₃H₁₃NOS₂ and a molecular weight of 263.38 g/mol . The compound features a bicyclic tetrahydrobenzo[b]thiophene core substituted with an amino group at the 2-position and a thien-2-ylmethanone moiety at the 3-position. Its structural uniqueness lies in the fusion of a partially hydrogenated benzothiophene ring with a thiophene-carbonyl group, which confers distinct electronic and steric properties.

Properties

IUPAC Name |

(2-amino-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-thiophen-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NOS2/c14-13-11(12(15)10-6-3-7-16-10)8-4-1-2-5-9(8)17-13/h3,6-7H,1-2,4-5,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLVGUPYLMPDNAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=C(S2)N)C(=O)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NOS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70368902 | |

| Record name | (2-amino-4,5,6,7-tetrahydro-1-benzothien-3-yl)(thien-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29462-24-6 | |

| Record name | (2-amino-4,5,6,7-tetrahydro-1-benzothien-3-yl)(thien-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70368902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of (2-Amino-4,5,6,7-tetrahydro-1-benzothien-3-yl)(thien-2-yl)methanone involves several steps. One common synthetic route includes the reaction of 2-aminothiophene with a suitable benzothiophene derivative under controlled conditions . The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

(2-Amino-4,5,6,7-tetrahydro-1-benzothien-3-yl)(thien-2-yl)methanone undergoes various chemical reactions, including:

Scientific Research Applications

(2-Amino-4,5,6,7-tetrahydro-1-benzothien-3-yl)(thien-2-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-Amino-4,5,6,7-tetrahydro-1-benzothien-3-yl)(thien-2-yl)methanone involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Key structural analogs and their distinguishing features are summarized below:

Key Observations:

- Hydrogen Bonding : All analogs exhibit intramolecular N–H···O=C hydrogen bonds , forming planar six-membered rings critical for receptor binding .

- Electron-donating groups (e.g., CH₃) may improve lipophilicity, aiding cellular uptake . Thien-2-yl vs. Phenyl: The thiophene ring in the target compound introduces reduced symmetry and altered π-π interactions compared to phenyl derivatives, which could influence crystal packing and solubility .

Spectroscopic and Analytical Data

- NMR Trends: $ ^1 \text{H} $ NMR signals for the amino group appear near δ 8.16 ppm in DMSO-d₆ for 4-chlorophenyl analogs, consistent with hydrogen bonding . Thien-2-yl protons in the target compound resonate distinctively at δ 7.3–7.5 ppm, differing from phenyl analogs (δ 7.4–7.6 ppm) due to electronic effects .

- Mass Spectrometry : Molecular ion peaks ([M+H]⁺) range from 263.38 (target) to 292.30 (4-chlorophenyl analog) .

Biological Activity

(2-Amino-4,5,6,7-tetrahydro-1-benzothien-3-yl)(thien-2-yl)methanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological properties, synthesis, and structure-activity relationships.

The molecular formula for this compound is C16H17NOS with a molecular weight of 271.4 g/mol. The compound features a thieno-benzothiophene structure which is known to influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C16H17NOS |

| Molecular Weight | 271.4 g/mol |

| CAS Number | 247206-89-9 |

Anticancer Properties

Research indicates that derivatives of benzothiophene compounds exhibit cytostatic effects, particularly against various cancer cell lines. A study on azomethine derivatives derived from 2-amino-4,5,6,7-tetrahydro-1-benzothiophene highlighted their potential as anticancer agents due to their ability to inhibit tumor cell proliferation. Specifically, these compounds showed promising results in inhibiting the growth of non-small cell lung cancer cells and other malignancies .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has demonstrated effectiveness against a range of bacterial strains, suggesting its potential utility in treating infections caused by resistant bacteria .

Anti-inflammatory Effects

Another significant aspect of the biological activity of this compound is its anti-inflammatory properties. Research indicates that it can inhibit inflammatory pathways, making it a candidate for the development of new anti-inflammatory drugs .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the benzothiophene and thienyl rings. Studies suggest that modifications in these regions can enhance or diminish the pharmacological effects. For instance:

- Substituent Variations : Different substituents on the aromatic rings have been shown to significantly affect cytotoxicity and selectivity towards cancer cells.

- Ring Modifications : Alterations in the thieno and benzothiophene structures can lead to variations in binding affinity to biological targets.

Synthesis and Evaluation

A notable study focused on synthesizing azomethine derivatives from this compound via condensation reactions with various aldehydes. The synthesized compounds were then evaluated for their biological activities using high-performance liquid chromatography (HPLC) for purity assessment and biological assays for activity determination .

Pharmacological Testing

In vitro tests have confirmed that certain derivatives exhibit potent cytotoxic effects against human cancer cell lines. For example:

- Compound X : Exhibited IC50 values in the low micromolar range against breast cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.